molecular formula C13H16N2O2 B15395723 Tert-butyl 1-aminoindole-5-carboxylate

Tert-butyl 1-aminoindole-5-carboxylate

Cat. No.: B15395723
M. Wt: 232.28 g/mol
InChI Key: WRXHJJHZSYPUSE-UHFFFAOYSA-N
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Description

tert-Butyl 1-aminoindole-5-carboxylate is a heterocyclic organic compound featuring an indole core substituted with an amino group at position 1 and a tert-butyl carboxylate ester at position 3. This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules, particularly in kinase inhibitor development and peptidomimetics. Its tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 1-aminoindole-5-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-4-5-11-9(8-10)6-7-15(11)14/h4-8H,14H2,1-3H3

InChI Key

WRXHJJHZSYPUSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl 1-aminoindole-5-carboxylate with three analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
This compound (Target) C₁₃H₁₆N₂O₂ 248.28 (calculated) Amino (C1), tert-butyl carboxylate (C5) Pharmaceutical intermediates, drug discovery
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Hydroxymethyl, methoxyphenyl, pyrrolidine Laboratory R&D, chiral synthesis
tert-Butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate C₁₄H₁₅BrNO₃ 334.18 (calculated) Bromo (C5), hydroxymethyl (C3) Halogenated intermediate, cross-coupling reactions
tert-Butyl 5-aminoisoindoline-2-carboxylate oxalate C₂₈H₃₈N₄O₈ 558.62 Amino (C5), oxalate counterion Salt forms for solubility enhancement

Key Observations :

  • Substituent Effects: The amino group at C1 in the target compound contrasts with the bromo group in the C5-bromo analog (), which may alter reactivity. Bromine facilitates cross-coupling reactions, whereas the amino group enables nucleophilic substitutions or hydrogen bonding in drug design.
  • Carboxylate Protection : All compounds employ tert-butyl esters for carboxylate stabilization, a common strategy to prevent hydrolysis during synthesis .
  • Heterocyclic Core : Indole (target and brominated analog) vs. pyrrolidine () and isoindoline () cores influence electronic properties and binding affinities in biological targets.

Stability and Reactivity

  • Target Compound: Expected to exhibit moderate stability due to steric protection from the tert-butyl group. The amino group may increase susceptibility to oxidation compared to methoxy or bromo substituents.
  • Oxalate Salt () : The oxalate counterion may enhance solubility but introduce hygroscopicity, requiring anhydrous handling .

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